Benzyl chloromethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
chloromethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPCMZCENPFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956786 | |
| Record name | [(Chloromethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-60-8, 35364-99-9 | |
| Record name | Benzyl chloromethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl chloromethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethoxymethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035364999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Chloromethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Benzyl chloromethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl chloromethyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GR9P34HWY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactions Analysis
While specific reactions involving AZD-7295 remain undisclosed, we can infer that it likely undergoes various transformations. These may include oxidation, reduction, substitution, or other processes. Common reagents and conditions used in these reactions are proprietary information. Major products formed from these reactions would depend on the specific modifications made during synthesis.
Scientific Research Applications
Synthetic Chemistry
Benzyl chloromethyl ether is primarily utilized as a reagent in organic synthesis. It facilitates the introduction of benzoyloxy and hydroxymethyl groups into various organic compounds, making it essential for creating complex molecules.
- Key Reactions : BCME is particularly valuable in the formation of ethers and other functional groups, allowing chemists to construct intricate molecular architectures.
Pharmaceutical Development
In the pharmaceutical industry, BCME serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It has been employed in the development of various drugs, including:
- HIV Treatments : BCME is used in synthesizing benzoyl-hydroxypyrimidine-diones, which act as dual inhibitors of HIV reverse transcriptase and integrase .
- Other Pharmaceuticals : Its role extends to synthesizing other therapeutic agents, contributing to advancements in drug formulations.
Polymer Chemistry
BCME functions as a coupling agent in polymer chemistry, enhancing the properties of specialty polymers. Its applications include:
- Durability and Resistance : It improves the mechanical properties of polymers used in coatings and adhesives.
- Production of Functional Polymers : BCME is involved in manufacturing polymers for drug delivery systems and tissue engineering scaffolds .
Research Laboratories
In academic and industrial research settings, BCME is employed for modifying biomolecules. This application supports studies related to:
- Drug Delivery Systems : Enhancing the efficacy of drug formulations through bioconjugation techniques.
- Biochemical Research : Facilitating various modifications that are critical for understanding biological processes.
Flavor and Fragrance Industry
BCME is also significant in the synthesis of aromatic compounds, playing a crucial role in:
- Flavor Creation : Used to develop flavors that enhance consumer products.
- Fragrance Development : Contributing to the formulation of fragrances used in personal care products.
Data Table: Applications Summary
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Synthetic Chemistry | Reagent for ethers and functional groups | Enables complex molecule synthesis |
| Pharmaceutical Development | Synthesis of APIs (e.g., HIV inhibitors) | Supports drug formulation advancements |
| Polymer Chemistry | Coupling agent for specialty polymers | Enhances durability and mechanical properties |
| Research Laboratories | Modification of biomolecules | Aids drug delivery system research |
| Flavor & Fragrance | Synthesis of aromatic compounds | Enhances flavor and fragrance profiles |
Case Studies
- Synthesis of HIV Inhibitors :
- Polymer Development :
- Flavor Compound Synthesis :
Mechanism of Action
The precise mechanism by which AZD-7295 exerts its effects involves inhibiting the HCV NS5A protein. This disruption interferes with viral replication, potentially preventing the spread of HCV. The molecular targets and pathways involved are intricately linked to NS5A’s role in viral RNA replication and assembly.
Comparison with Similar Compounds
Bis(Chloromethyl) Ether (BCME, ClCH₂OCH₂Cl)
- Structure : Symmetrical molecule with two chloromethyl groups.
- Reactivity : More reactive due to adjacent Cl atoms, enabling rapid alkylation. However, it is highly unstable and hydrolyzes readily .
- Applications : Historically used in polymer synthesis but restricted due to extreme toxicity.
- Toxicity: Known human carcinogen (IARC Group 1), with higher volatility and acute toxicity compared to benzyl chloromethyl ether .
- Physical Properties : Boiling point ~106°C (760 mmHg), significantly more volatile than this compound .
Benzyl 2-Chloroethyl Ether (C₉H₁₁ClO, CAS 17229-17-3)
- Structure : Benzyl group linked to a 2-chloroethyl chain (-O-CH₂CH₂Cl).
- Reactivity : Slower alkylation due to steric hindrance from the longer chain. Used in niche syntheses requiring ethyl spacers .
- Toxicity : Presumed toxic (similar to chlorinated ethers), though specific hazard classifications are undocumented .
Benzhydryl 2-Chloroethyl Ether (C₁₅H₁₅ClO, CAS 32669-06-0)
- Structure : Two phenyl groups attached to a 2-chloroethyl ether.
- Reactivity : Bulky benzhydryl group reduces reactivity, favoring selective alkylation in sterically demanding environments .
- Applications : Used in synthesizing complex aromatic ethers or pharmaceuticals.
- Physical Properties : Higher molecular weight (246.73 g/mol) and boiling point (data unavailable) compared to this compound .
Comparative Data Table
Biological Activity
Benzyl chloromethyl ether (BCME), with the chemical formula and CAS number 3587-60-8, is an organic compound that has garnered attention for its biological activity and potential applications in chemical synthesis. This article explores the biological properties, safety concerns, and relevant research findings related to BCME.
- Molecular Weight : 156.61 g/mol
- Melting Point : -39 °C
- Boiling Point : 179 °C
- Density : Approximately 1.126 g/mL at 20 °C
BCME is known to be a powerful alkylating agent, which means it can introduce alkyl groups into other molecules, thereby modifying their properties and activities. This characteristic is particularly useful in organic synthesis, including the preparation of various pharmaceuticals.
BCME acts primarily as an alkylating agent, which can interact with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can lead to the formation of covalent bonds, potentially altering the function of these biomolecules. The compound's ability to modify nucleic acids raises concerns regarding its mutagenicity and carcinogenicity.
Research Findings
- Inhibition of HIV Reverse Transcriptase : BCME is utilized in the synthesis of benzoyl-hydroxypyrimidine-diones, which are known dual inhibitors of HIV reverse transcriptase and integrase. This suggests that BCME may play a role in developing antiviral therapies .
- Toxicological Studies : Studies indicate that BCME is toxic and poses significant health risks. It is classified as a potential human carcinogen, with evidence suggesting that exposure could lead to respiratory cancers among workers in related manufacturing environments .
- Alkylation Reactions : BCME has been shown to effectively protect bifunctional hydroxyl compounds by forming benzyloxymethyl ethers, demonstrating its utility in synthetic organic chemistry .
Safety and Toxicology
BCME is recognized for its hazardous properties:
- Toxicity : It is acutely toxic if inhaled or ingested, causing irritation to the skin and eyes. Long-term exposure may lead to serious health effects, including carcinogenic outcomes .
- Handling Precautions : Due to its toxicity, appropriate safety measures such as gloves, goggles, and adequate ventilation are essential when handling BCME .
Occupational Exposure
A review of occupational health data revealed several incidents of respiratory cancer among workers exposed to benzyl chloride and related compounds during production processes. These findings highlight the potential risks associated with BCME exposure in industrial settings .
Synthesis Applications
Research published on the in situ synthesis of BCME emphasizes its effectiveness in protecting hydroxyl groups during chemical reactions. This application illustrates its importance in synthetic pathways for complex organic molecules .
Preparation Methods
Reaction Setup and Conditions
A 1-liter three-necked flask equipped with a mechanical stirrer, gas-inlet tube, thermometer, and calcium chloride drying tube is charged with 216 g (2.00 moles) of benzyl alcohol and 66 g (2.20 moles) of paraformaldehyde . Anhydrous HCl gas is introduced at a moderate rate while maintaining the temperature at 20–25°C using a water bath. The reaction typically completes within 2 hours , indicated by the formation of two clear homogeneous phases.
Work-Up and Yield
The upper organic layer is separated, diluted with 800 mL of pentane , and dried over anhydrous magnesium sulfate at 0°C for 3 hours. After filtration, 2–3 g of calcium chloride is added to the filtrate, and the solution is concentrated via rotary evaporation. This yields 260 g (83%) of crude this compound , which is stored over calcium chloride at 0°C under an inert atmosphere. Distillation under reduced pressure (3 mmHg ) further purifies the product, yielding 35 g of material with a boiling point of 70–71°C .
Lewis Acid-Catalyzed Synthesis Using Bis(benzyloxy)methane
An alternative approach employs bis(benzyloxy)methane as a precursor, leveraging Lewis acid catalysts like magnesium chloride (MgCl₂) to facilitate chlorination with thionyl chloride (SOCl₂).
Two-Step Reaction Mechanism
Reaction Conditions:
Advantages and Limitations
This method avoids the direct use of gaseous HCl, enhancing safety. However, it requires stringent moisture control and specialized equipment like Schlenk lines.
In Situ Generation for Hydroxyl Group Protection
This compound is often generated in situ during the protection of bifunctional hydroxyl compounds, eliminating the need for isolation.
Procedure for Hydroxyl Protection
A mixture of benzyl alcohol and formaldehyde is treated with HCl gas in dichloromethane, producing the ether directly in the reaction medium. This approach is particularly useful for protecting hydroxyl groups in N-protected L-amino acids and diols.
Example Application:
-
Protection of 1,2-Diols : The in situ method achieves >90% conversion without isolating the ether, streamlining multi-step syntheses.
Purification and Isolation Techniques
Crude this compound is hygroscopic and requires careful handling.
Distillation
Distillation under 3 mmHg pressure removes residual solvents and byproducts, yielding a product with >99% purity .
Comparative Analysis of Synthesis Methods
Applications in Organic Synthesis
This compound serves as a key electrophile in:
Q & A
Q. What are the standard laboratory synthesis protocols for benzyl chloromethyl ether?
this compound is typically synthesized via nucleophilic substitution under phase-transfer catalysis (PTC). A common method involves reacting benzyl chloride with sodium methoxide in dichloromethane, followed by purification via column chromatography (ethyl acetate/hexane gradients). Key steps include:
- Adding DIEA (1.5 eq.) and BOM-Cl (1.2 eq.) to a solution of Z-Ser-OMe in dichloromethane.
- Stirring overnight, quenching with sat. NaHCO₃, and extracting with dichloromethane.
- Purifying the product using silica gel chromatography .
Note: Monitor reaction progress via TLC (Rf = 0.68 in ethyl acetate/hexane 1:1) .
Q. How should this compound be stored and handled to ensure safety?
Q. What analytical techniques are recommended for characterizing this compound?
- 1H NMR: Peaks at δ 7.36–7.28 (aromatic protons), 5.13 (s, 2H, CH₂O), and 4.72 (s, 2H, ClCH₂) in CDCl₃ .
- GC/MS: Use a 70% purity threshold (GC assay) with a boiling point of 102°C at 14 mmHg .
- Refractive Index: n20/D = 1.527 .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
- Stoichiometry: Increase equivalents of DIEA (3.0 eq.) and BOM-Cl (2.4 eq.) in stepwise additions to drive the reaction to completion .
- Solvent Choice: Dichloromethane enhances solubility of intermediates. Replace with THF for slower, controlled reactions.
- Impurity Mitigation: Column chromatography (1:99 → 33:67 ethyl acetate/hexane) removes by-products like formaldehyde dibenzyl acetal (10% impurity) .
Q. How do impurities in technical-grade this compound impact downstream applications?
Technical-grade samples (60–75% purity) contain ~25% benzyl chloride and 10% formaldehyde dibenzyl acetal. These impurities can:
Q. What mechanistic insights explain the formation of by-products during synthesis?
Q. How can researchers evaluate the carcinogenic risks of this compound?
- In Vitro Assays: Test DNA alkylation potential using lymphocyte cultures (5 mL/L exposure induces DNA inhibition) .
- Regulatory Compliance: Follow IARC Group 1 guidelines (known human carcinogen) and OSHA exposure limits (<0.1 ppm). Use engineering controls (e.g., closed-system reactors) to minimize inhalation risks .
Q. What strategies are effective in stabilizing this compound for long-term studies?
- Additives: Stabilize with 0.1% BHT (butylated hydroxytoluene) to inhibit radical decomposition.
- Low-Temperature Storage: Maintain at –20°C in amber vials to reduce photolytic cleavage.
- Avoid Metals: Use glass or PTFE-lined containers; chloride ions corrode stainless steel .
Methodological Considerations
Q. How should conflicting NMR data be resolved when characterizing derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
